molecular formula C7H11BN2O2 B6337936 2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID CAS No. 1412416-71-7

2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID

Cat. No.: B6337936
CAS No.: 1412416-71-7
M. Wt: 165.99 g/mol
InChI Key: RYQGVCOKQNEMIP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyridin-3-ylboronic acid is a pyridine-based boronic acid derivative of interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C7H11BN2O2 and a molecular weight of 165.99 g/mol, is provided with a high purity of 98% . It is typically supplied as a solid and should be stored under normal shipping conditions . As a key building block, boronic acid derivatives are widely utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl and heterobiaryl structures commonly found in active pharmaceutical ingredients and advanced materials. The dimethylamino substituent on the pyridine ring can influence the compound's electronic properties and coordination behavior. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[2-(dimethylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQGVCOKQNEMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Applications in Carbon Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. 2-(dimethylamino)pyridin-3-ylboronic acid serves as a key building block in these transformations, primarily through the Suzuki-Miyaura reaction.

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, valued for its functional group tolerance and the relatively low toxicity of its boron-based reagents. bohrium.com This reaction typically involves the coupling of an organoboronic acid with an organic halide or triflate, catalyzed by a palladium(0) complex. The dimethylamino group on the pyridine (B92270) ring of this compound can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle. While 2-pyridyl boronic acids are known to be notoriously unstable, derivatives like N-methyliminodiacetic acid (MIDA) boronates have been developed to serve as stable and effective surrogates. nih.gov

This compound and related pyridylboronic acids are effective coupling partners for a wide array of aryl and heteroaryl halides (Cl, Br, I) and triflates. The development of highly active catalyst systems has been crucial for overcoming challenges associated with these substrates, such as the slow rate of transmetallation for electron-deficient heteroaryl boron derivatives. nih.gov

Research has demonstrated successful Suzuki-Miyaura couplings using various palladium catalysts and conditions, enabling the synthesis of a broad range of heterobiaryl products. nih.gov For instance, palladium–phosphinous acid complexes have been shown to be effective for the coupling of less reactive 3-chloropyridines with arylboronic acids. researchgate.net Similarly, the coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates proceeds in good to excellent yields using catalysts like Pd(PPh₃)₄. nih.gov The choice of ligand on the palladium catalyst is critical; for example, Pd(dppf)Cl₂ has been used for the coupling of pyridine-2-sulfonyl fluoride (B91410) with various hetero(aryl) boronic acids and esters. bohrium.comnih.gov

The reaction conditions, including the base and solvent, are optimized to maximize yield and accommodate the specific substrates. A general method for the coupling of lithium triisopropyl 2-pyridylboronates with aryl and heteroaryl bromides and chlorides utilizes a Pd₂dba₃/phosphine (B1218219) oxide ligand system with KF as the base in dioxane. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridyl Boronic Acid Derivatives
Pyridyl Boronic Acid DerivativeCoupling PartnerCatalyst SystemProduct TypeYieldReference
Lithium triisopropyl 2-pyridylboronate3,5-(Bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1 / KFBiaryl82% nih.gov
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1 / KFBiaryl74% nih.gov
3-Pyridyl triflateAlkenyl pinacol boronatePd(PPh₃)₄ / K₃PO₄Pyridyl-alkeneGood to Excellent nih.gov
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids/estersPd(dppf)Cl₂2-Arylpyridines5-89% bohrium.comnih.gov
Heteroaryl halides(Hetero)arylboronic acidsLow loading Pd catalystHeterobiaryl productsExcellent nih.gov

Stereospecificity is a critical consideration in Suzuki-Miyaura reactions, particularly when creating molecules with specific three-dimensional arrangements, such as atropisomers (axially chiral biaryls) or compounds with defined double bond geometry. The stereochemical outcome of the coupling can be highly dependent on the choice of palladium catalyst and its associated ligands. beilstein-journals.org

For example, in the coupling of (Z)-β-enamido triflates with arylboronic acids, the use of Pd(PPh₃)₄ as a catalyst leads to the product with retention of the double bond's configuration. beilstein-journals.org Conversely, employing a catalyst with a different ligand, such as Pd(dppf)Cl₂, can result in the preferential formation of the product with an inverted double bond configuration. beilstein-journals.org This ligand-dependent stereoselectivity is thought to arise from different pathways following the initial oxidative addition and transmetalation steps. With a ligand like triphenylphosphine, a direct reductive elimination from the palladium complex likely occurs to give the retention product. beilstein-journals.org Other ligands may facilitate isomerization processes before the final reductive elimination step. beilstein-journals.org This principle allows for synthetic access to different isomers from the same starting material simply by changing the catalyst. beilstein-journals.org

When a substrate contains multiple halogen atoms, the regioselectivity of the Suzuki-Miyaura reaction—that is, which halogen is preferentially replaced—becomes a key issue. Studies on multi-halogenated pyridines have provided insight into the factors governing this selectivity. In the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, a distinct order of substitution is observed. beilstein-journals.orgnih.gov

The reaction proceeds sequentially, with the first coupling occurring at the C4 position, followed by the C5 position, and finally the C3 position. beilstein-journals.org This selectivity is influenced by both steric and electronic factors. The C4 position is generally the most reactive site on the pyridine ring for this type of substitution. The presence of ortho-substituents on the incoming phenylboronic acid can also influence the reaction, sometimes leading to the formation of stable atropisomers due to restricted rotation around the newly formed C-C bond. beilstein-journals.orgnih.gov Interestingly, even with different palladium catalysts and reaction conditions, the product distribution in such couplings does not significantly change, indicating that the inherent properties of the substrate are the primary drivers of regioselectivity. beilstein-journals.orgnih.gov

The ability to couple pyridyl boronic acids with a variety of partners makes them invaluable in the synthesis of complex heterobiaryl systems. nih.gov These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. nih.gov The Suzuki-Miyaura reaction provides a powerful tool for assembling these structures, which might otherwise be difficult to prepare. nih.govnih.gov

For example, the development of general conditions for coupling heteroaryl halides with (hetero)arylboronic acids has enabled the synthesis of a wide array of heterobiaryl products in excellent yields. nih.gov These methods are often designed to tolerate a broad range of functional groups, which is essential for multistep syntheses of complex targets. The synthesis of axially chiral arylpyridine derivatives, which can serve as chiral ligands in asymmetric catalysis, is another important application that relies on the regioselective and sometimes atropselective nature of the Suzuki-Miyaura coupling. beilstein-journals.orgnih.gov

Petasis Boronic Acid Mannich Reaction

Beyond palladium-catalyzed couplings, this compound is a potential substrate for the Petasis Boronic Acid Mannich (PBM) reaction. This multicomponent reaction (MCR) is a powerful method for synthesizing substituted amines, including unnatural α-amino acids, from an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid. organic-chemistry.orgwikipedia.org

The reaction proceeds through the condensation of the amine and aldehyde to form an iminium ion intermediate. The organoboronic acid then adds its organic group to this electrophilic iminium species to form the final amine product. researchgate.netyoutube.com A key advantage of the Petasis reaction is that the final C-C bond-forming step is typically irreversible, which often leads to higher yields and a broader substrate scope compared to the classic Mannich reaction. organic-chemistry.org The reaction is compatible with a variety of amines, including secondary amines and anilines, and can be performed with alkenyl- and (hetero)arylboronic acids. organic-chemistry.orgresearchgate.net When α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity. wikipedia.org Studies involving pyridinylboronic acids in the PBM reaction have noted that their behavior can be unusual, sometimes leading to the formation of stable dioxaborolanone-amine complexes rather than the expected product. researchgate.net

Table 2: Components and Products of the Petasis Boronic Acid Mannich Reaction
Amine ComponentCarbonyl ComponentBoronic Acid ComponentGeneral ProductReference
Primary or Secondary AmineAldehyde or KetoneAryl- or Vinylboronic AcidSubstituted Amine wikipedia.orgyoutube.com
Secondary AmineParaformaldehyde(E)-Vinylboronic acidAllylamine nih.gov
AmineGlyoxylic acid(Hetero)arylboronic Acidα-Amino Acid organic-chemistry.org
Amineα-Hydroxy AldehydeVinylboronic Acidβ-Amino Alcohol (anti-diastereomer) wikipedia.org
Analysis of Substrate Scope and Intrinsic Limitations

The utility of a boronic acid in cross-coupling reactions is largely defined by its substrate scope—the range of coupling partners with which it can effectively react. For this compound, the electron-donating dimethylamino group influences the nucleophilicity of the boronic acid. However, the inherent properties of the pyridine ring present specific challenges.

2-Pyridyl boron reagents are known for their potential instability and comparatively poor reactivity in Suzuki-Miyaura cross-coupling reactions. researchgate.net This is often attributed to the coordinating ability of the pyridine nitrogen, which can interact with the palladium catalyst. This interaction can sometimes hinder the catalytic cycle.

In palladium-catalyzed couplings, the electronic nature of the coupling partners is a critical factor. Generally, electron-rich boronic acids tend to be favored over electron-poor ones in certain methodologies. nih.gov The electron-donating nature of the dimethylamino group in this compound can be advantageous. However, when paired with electron-poor or sterically hindered aryl halides, reaction efficiency can decrease, representing an intrinsic limitation. For instance, in some couplings involving pyridyl boronic esters, substrates like 4-cyano and 4-methoxy phenyl boronic acids resulted in only modest yields. nih.gov

Table 1: Substrate Scope in Suzuki-Miyaura Coupling with Pyridyl Boronic Esters This table illustrates the general reactivity trends observed with related pyridyl boronic esters, providing context for the potential scope of this compound.

Coupling Partner Type Example Substrate Typical Yield Reference
Heteroaryl (Thiophene) 2-Thiophenyl boronic ester Good nih.gov
Heteroaryl (Thiazole) 2-Thiazolyl boronic ester Poor/No Reaction nih.gov
Heteroaryl (Pyridine) 3-Pyridyl boronic ester Modest nih.gov
Electron-Poor Aryl 4-Cyanophenyl boronic acid Modest nih.gov
Electron-Rich Aryl 4-Methoxyphenyl boronic acid Modest nih.gov
Characterization and Mitigation of Byproduct Formation

A significant challenge in palladium-catalyzed cross-couplings, particularly those involving phosphine ligands, is the formation of byproducts. One notable side reaction is aryl-aryl exchange, where an aryl group from the phosphine ligand is transferred to the product instead of the desired aryl group from the boronic acid. researchgate.net This can be minimized by the careful selection of phosphine ligands.

Another common side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be promoted by factors such as moisture and the basicity of the reaction medium. In the context of this compound, the basic dimethylamino group could potentially influence the rate of this undesired side reaction.

Hydrolysis of other functional groups within the molecule can also occur. For example, studies on related heterocyclic Schiff bases have shown that the pyridine nitrogen can associate with the palladium catalyst, increasing the polarity of an imine bond elsewhere in the molecule and leading to its hydrolysis as a significant side reaction. mdpi.com

Exploration of Catalyst-Free Conditions and Reaction Acceleration Protocols

While palladium catalysis is dominant, the development of catalyst-free cross-coupling reactions is an area of growing interest to enhance sustainability and reduce costs. Metal-free methods for the cross-coupling of arylboronic acids have been developed, for instance, using DAST-type reagents to form sulfinamides. nih.gov Although direct catalyst-free carbon-carbon bond formation with this compound is not widely documented, this remains an active area of research.

To improve the efficiency of existing catalytic methods, various acceleration protocols have been explored. Microwave irradiation has been shown to significantly shorten reaction times for Chan-Lam couplings, a principle that can be extended to other metal-catalyzed reactions. rsc.org The use of specific additives or co-catalysts can also accelerate reactions.

Other Palladium-Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other palladium-catalyzed transformations. The oxidative Heck coupling, for example, allows for the reaction of aryl boronic acids with vinyl pyridines to generate aryl vinyl pyridines. researchgate.net This methodology expands the toolkit for creating complex pyridine-containing structures. Another powerful technique is the homologation of arylboronic acids, where a formal C1 insertion delivers a benzyl (B1604629) boronic ester product, effectively lengthening the carbon chain. st-andrews.ac.uk This process relies on the chemoselective transmetalation of specialized halomethylboronic esters in a palladium-catalyzed cycle. st-andrews.ac.uk

Copper-Promoted Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a powerful copper-promoted method for forming carbon-heteroatom bonds using boronic acids. wikipedia.org This reaction is complementary to palladium-catalyzed methods and is often favored for its mild conditions, typically running at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The versatility of the Chan-Lam reaction makes it highly suitable for substrates like this compound.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S, C-Se, C-Te)

The primary application of the Chan-Lam coupling is the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. researchgate.net This reaction facilitates the coupling of arylboronic acids with a wide range of nucleophiles including amines, alcohols, phenols, and thiols. rsc.orgorganic-chemistry.org

C-N Bond Formation: Arylboronic acids react with amines, amides, imides, and other nitrogen-containing compounds to form N-aryl products. rsc.orgorganic-chemistry.org For instance, the coupling of a pyridylboronic acid with a compound like benzimidazole (B57391) can be achieved, though using the corresponding boronic ester may lead to higher yields. researchgate.net

C-O Bond Formation: The reaction of arylboronic acids with alcohols and phenols provides a direct route to aryl ethers under mild conditions. organic-chemistry.org

C-S Bond Formation: Thiols can be coupled with arylboronic acids to synthesize aryl thioethers. rsc.org

The reaction mechanism is believed to involve a copper(III) intermediate which, upon reductive elimination, forms the desired carbon-heteroatom bond. wikipedia.org

Table 2: Overview of Chan-Lam Coupling

Bond Formed Nucleophile Class Catalyst System (General) Key Features Reference
C-N Amines, Amides, Anilines Copper(II) salt (e.g., Cu(OAc)₂) Mild conditions, room temp, air tolerant organic-chemistry.org, rsc.org
C-O Alcohols, Phenols Copper(II) salt (e.g., Cu(OAc)₂) Alternative to Ullmann condensation organic-chemistry.org, researchgate.net
C-S Thiols Copper(II) salt (e.g., Cu(OAc)₂) Efficient thioether synthesis rsc.org

Control of Chemo- and Regioselectivity in the Construction of Complex Molecular Architectures

When synthesizing complex molecules, controlling chemo- and regioselectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of reaction at a specific position on a molecule.

The presence of the pyridine nitrogen in this compound can be exploited as a directing group to control selectivity. In copper-promoted cross-dehydrogenative couplings, a pyridine group can direct the functionalization to a specific C-H bond. nih.gov Similarly, in palladium-catalyzed reactions, the pyridine nitrogen's ability to coordinate to the metal center can influence the outcome of the reaction, sometimes leading to unexpected but useful transformations like imine hydrolysis. mdpi.com The interplay between the electronic effects of the dimethylamino group and the coordinating properties of the pyridine nitrogen allows for fine-tuning of reactivity, making this compound a valuable building block for constructing intricate molecular architectures with high precision.

Mechanistic Insights and Reaction Kinetics

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely utilized for the synthesis of biaryls, including those involving heteroaromatic structures derived from compounds like 2-(dimethylamino)pyridin-3-ylboronic acid. libretexts.orgorganic-chemistry.org The catalytic cycle, typically mediated by a palladium catalyst, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is followed by the crucial transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium(II) center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

While this general mechanism provides a framework, the specifics for heteroaryl boronic acids, such as this compound, can present unique challenges. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium center, potentially inhibiting the catalyst. organic-chemistry.org Furthermore, the electronic properties of the pyridine ring influence the reactivity at each stage of the cycle.

Detailed Examination of Transmetalation Processes and Rate-Determining Steps

Transmetalation is frequently considered the rate-determining step in the Suzuki-Miyaura catalytic cycle, and its mechanism has been a subject of extensive debate. nih.gov Two primary pathways are generally proposed. nih.gov

Path A (Boronate Pathway): The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. This boronate then reacts with the palladium(II) halide complex. nih.gov

Path B (Oxo-Palladium Pathway): The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxo complex. This complex then reacts with the neutral boronic acid. nih.gov

Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving a palladium hydroxo complex and the neutral boronic acid (Path B) is the dominant route for transmetalation. nih.govresearchgate.net Recent research using low-temperature NMR spectroscopy has successfully identified and characterized pre-transmetalation intermediates, revealing species with direct Pd-O-B linkages. illinois.eduillinois.edunih.gov These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes that are competent to undergo the crucial aryl transfer to the palladium center. illinois.eduillinois.edu

For electron-deficient heteroaryl boron derivatives, the transmetalation step can be particularly slow, posing a significant challenge to efficient coupling. nih.gov The Lewis acidity of the boron atom is a key factor, with electron-withdrawing groups generally increasing the reactivity of the organoborane in transmetalation. libretexts.org

The Role of Ligands and Base in Influencing Catalytic Efficiency

The choice of ligands and base is critical for achieving high efficiency in Suzuki-Miyaura couplings, especially with challenging substrates like 2-pyridylboronic acids. nih.govresearchgate.net

Ligands: Phosphine (B1218219) ligands are most commonly employed, and their steric and electronic properties profoundly impact the reaction.

Steric Bulk: Bulky ligands, such as those from the dialkylbiphenylphosphino class (e.g., t-BuBrettPhos), can promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition. snnu.edu.cn They are particularly effective for coupling challenging heterocyclic substrates. organic-chemistry.org

Bite Angle: For bidentate phosphine ligands, the natural bite angle can influence the geometry at the metal center, affecting both oxidative addition and reductive elimination rates. However, a clear correlation between bite angle and yield is not always observed. nih.gov

Ligand Type: The use of phosphite or phosphine oxide ligands has also been shown to be effective for the coupling of 2-pyridyl boron derivatives. nih.gov

Base: The base plays multiple roles in the catalytic cycle: it facilitates the formation of the active boronate or palladium hydroxo species for transmetalation and neutralizes the acid produced during the reaction. libretexts.orgyoutube.com The strength and nature of the base can significantly affect the reaction outcome.

Base Strength: Increasing basicity can lead to higher reaction conversion. nih.gov For instance, strong bases like lithium tert-butoxide (LiOtBu) have been shown to favor exhaustive coupling in polyhalogenated pyridines. nih.gov

Common Bases: A variety of inorganic bases are used, including phosphates (K₃PO₄), carbonates (Na₂CO₃, K₂CO₃), and hydroxides (KOH). researchgate.netresearchgate.net The selection of the optimal base is often empirical and substrate-dependent. researchgate.net

Catalyst System (Ligand)BaseSubstrate TypeKey FindingReference
Pd(dppf)Cl₂Na₃PO₄Pyridine-2-sulfonyl fluoride (B91410)Effective for coupling with heteroaryl boronic acids. nih.gov
Pd₂(dba)₃ / Phosphite LigandKF2-PyridylboronatesHighly active for coupling with aryl bromides. nih.gov
Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBu2,6-DichloropyridinesBulky ligand and strong base facilitate exhaustive alkylation. nih.gov
Pd(OAc)₂ / N-diphenylphosphanyl-2-aminopyridineK₃PO₄Aryl chloridesK₃PO₄ proved to be the most effective base for this catalyst system. researchgate.net
Pd / dialkylbiphenylphosphino ligands-Aminoheteroaryl halidesCatalysts are not inhibited by highly basic aminopyridines. organic-chemistry.org

Impact of Catalyst Speciation on Overall Reaction Outcome

The absence of appropriate ligands can lead to the formation of palladium black, an inactive, aggregated form of palladium, which halts the catalytic cycle. nih.gov The ligand-to-palladium ratio is therefore a critical parameter. An excess of a ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is reluctant to participate in oxidative addition. Conversely, a deficiency of ligand can lead to catalyst decomposition. illinois.edu

Water in the solvent system can also influence catalyst speciation by facilitating the formation of active Pd-OH intermediates, which are key participants in one of the major transmetalation pathways. nih.gov The choice of the palladium precatalyst itself can have a significant effect; for example, Pd(OAc)₂ was found to be more beneficial than other sources for the coupling of halopyridines with alkyl boronic pinacol (B44631) esters. nih.gov

Comprehensive Understanding of the Reactivity Profiles of this compound and Related Derivatives

2-Pyridyl organoboron reagents, including this compound, are notoriously challenging coupling partners in Suzuki-Miyaura reactions. researchgate.net Their poor reactivity is often attributed to two main factors:

Instability: These compounds are prone to rapid protodeboronation, a side reaction that cleaves the C-B bond and replaces it with a C-H bond, effectively destroying the nucleophilic partner. nih.govresearchgate.net

Slow Transmetalation: The electron-deficient nature of the pyridine ring, particularly when unsubstituted or substituted with electron-withdrawing groups, slows the rate of the crucial transmetalation step. nih.gov

The presence of the 2-(dimethylamino) group, an electron-donating substituent, on the pyridine ring of the title compound is expected to modulate its reactivity. Electron-donating groups can increase the nucleophilicity of the pyridyl ring, which may influence the transmetalation rate. However, the nitrogen of the dimethylamino group, like the pyridine nitrogen itself, can also act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition. organic-chemistry.org To overcome the inherent instability of 2-pyridylboronic acids, more stable derivatives such as N-phenyldiethanolamine (PDEA) boronates or N-methyliminodiacetic acid (MIDA) boronates are often employed. researchgate.netresearchgate.net

Analysis of Side Reactions and Product Distribution (e.g., Homocoupling, Protodeboronation)

Protodeboronation: This is arguably the most significant side reaction for heteroaryl boronic acids like this compound. nih.gov It involves the cleavage of the carbon-boron bond by a proton source (often water or alcohol in the presence of a base), leading to the formation of 2-(dimethylamino)pyridine. This process is particularly pronounced for unstable 2-pyridinyl boronic acids. researchgate.net

Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules to form a symmetrical biaryl (in this case, a bis(dimethylaminopyridyl) species). This reaction is often facilitated by the presence of an oxidant (like air) and can be a significant pathway, especially if the cross-coupling reaction is slow. researchgate.net

Ligand-Related Side Reactions: In some cases, aryl groups from phosphine ligands (e.g., phenyl groups from triphenylphosphine) can be transferred in an undesirable side reaction, leading to the formation of phenylated products. This aryl-aryl exchange can be minimized by the careful selection of the phosphine ligand. researchgate.net

Influence of Solvent Systems on Reaction Pathways and Chemical Yields

The choice of solvent is a critical parameter that can significantly influence reaction rates and yields in Suzuki-Miyaura couplings. researchgate.net Solvents affect the solubility of reactants, bases, and catalytic species, and can directly participate in the reaction mechanism.

A common solvent system for these reactions is a mixture of an organic solvent and water, such as dioxane/water or THF/water. nih.govnih.gov Water can play several beneficial roles:

It can increase the solubility of inorganic bases like Na₃PO₄. nih.gov

It may accelerate the reaction by hydrolyzing boronic esters in situ to the more reactive boronic acids. nih.gov

It is essential for the formation of palladium hydroxo complexes, enabling the transmetalation pathway that is often dominant under weakly basic conditions. nih.govnih.gov

However, the presence of water can also promote protodeboronation, so its concentration must be carefully optimized. nih.gov The choice of the organic solvent also matters; studies have shown that solvents like THF can provide superior results compared to others like toluene or cyclopentyl methyl ether (CPME) for certain systems. researchgate.net Even trace impurities in solvents can act as catalyst poisons, highlighting the need for high-purity solvents to ensure robust and reproducible results in industrial settings. researchgate.net

Solvent SystemSubstratesObservationReference
Dioxane / 20% WaterPyFluor / 2-Thiopheneboronic acidAddition of water increased yield from 11% to 35% at 100 °C. nih.gov
4:1 Dioxane:Water2,6-Dichloropyridine / Heptyl boronic pinacol esterThis solvent ratio had a beneficial effect on the reaction. nih.gov
THF / Water (1:1)2-Bromonaphthalene / Phenylboronic acidTHF gave the best results among tested solvents (THF, MeTHF, CPME, Toluene). researchgate.net
Polar Solvents (DMF, MeCN, 2-MeTHF)Aryl triflate / Boronic acidIn polar solvents, triflate decomposition to phenol was a competing side reaction. snnu.edu.cn

Advanced Synthetic Methodologies and Strategies Utilizing 2 Dimethylamino Pyridin 3 Ylboronic Acid

Development of One-Pot and Sequential Catalytic Processes

One-pot and sequential catalytic processes represent a paradigm shift in synthesis, aiming to reduce waste, time, and resources by combining multiple reaction steps into a single operation without the isolation of intermediates. While specific, published one-pot protocols centered exclusively on 2-(dimethylamino)pyridin-3-ylboronic acid are not yet widely documented, the principles established for other boronic acids are directly applicable.

Research into sequential catalysis often involves an initial cross-coupling reaction followed by a subsequent transformation that builds upon the newly installed fragment. For a molecule like this compound, a typical sequence would involve an initial Suzuki-Miyaura coupling to form a biaryl structure, followed by a second catalytic cycle targeting another functional group on the molecule. The dimethylamino group or the pyridine (B92270) nitrogen could act as directing groups or participate in subsequent cyclization or functionalization steps. The development of such processes hinges on the careful selection of catalysts and conditions that are compatible with all reaction steps. The inherent challenge with many 2-pyridylboronic acids is their potential instability, which can complicate their use in lengthy, multi-step, one-pot procedures. nih.gov

Integration into Cascade and Sequence Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly valued for their ability to construct complex molecular architectures from simple precursors in a single, efficient operation.

The participation of boronic acids in cascade sequences is a well-established field. For instance, palladium-catalyzed cascade reactions of δ-ketonitriles with various arylboronic acids have been developed to afford substituted pyridines. nih.gov In such a process, an arylboronic acid engages in a sequence of coupling and cyclization steps to build the heterocyclic core. nih.gov Another advanced strategy involves pyridine-boryl radicals, which can initiate cascade reactions to synthesize complex scaffolds like indolizines. rsc.org

While a direct, documented example of this compound in a specific cascade is not prominent, its structure is amenable to such transformations. A hypothetical cascade could involve:

Initial Suzuki coupling of the boronic acid.

Intramolecular reaction directed by the dimethylamino group.

A final cyclization or rearrangement step to yield a complex polycyclic product.

The success of these integrations depends on overcoming the stability issues often associated with 2-pyridylboronic acids, potentially through the use of stabilizing protecting groups on the boron atom or specialized ligands that facilitate the desired reactivity while preventing premature decomposition. nih.gov

Strategies for Immobilization of Boron Derivatives for Sustainable Synthesis

A key aspect of sustainable chemistry is the ability to recycle and reuse valuable reagents and catalysts. Immobilizing boronic acids or their derivatives onto solid supports is an effective strategy to achieve this. The immobilized reagent can be easily separated from the reaction mixture by simple filtration and potentially reused, minimizing waste and cost.

Several general strategies have been developed for the immobilization of boronic acids, which are applicable to this compound. These methods typically involve forming a stable, yet reversible, bond between the boronic acid and a functionalized support material.

Diol-Based Immobilization: Boronic acids reversibly bind to 1,2- and 1,3-diols to form cyclic boronate esters. google.com This principle is widely used for immobilization on various supports, including polymers, silica (B1680970), and nanoparticles functionalized with diol-containing ligands like glycosides or sorbitol. google.com The target compound could be captured on such a surface and released under specific pH conditions.

Diethanolamine (B148213) Resins: A highly effective method involves the use of N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin. nih.gov This resin reacts with boronic acids to form a stable bicyclic diethanolamine boronate, which protects the boronic acid moiety and facilitates handling. nih.gov This approach avoids the need for strictly anhydrous conditions often required for esterification. nih.gov

Surface-Specific Attachment: For applications in biosensors or specialized devices, boronic acids can be attached to surfaces like gold electrodes through linkers. google.com For example, aniline-based boronic acid linkers can be electrodeposited onto a gold surface, creating a dense layer ready for further interaction. google.com

These strategies transform the boronic acid from a single-use reagent into a recyclable asset, contributing significantly to the sustainability of synthetic processes.

Table 1: Comparison of Immobilization Strategies for Boronic Acids

Strategy Support Material Binding Chemistry Key Advantages Potential Application for Target Compound
Diol Affinity Polymer beads, silica, nanoparticles Reversible boronate ester formation Mild binding/release conditions (pH change); high specificity for diols. Purification of glycoprotein-conjugates; temporary protection during synthesis.
DEAM Resin Polystyrene (PS) Bicyclic diethanolamine boronate formation High stability; simplifies handling and purification; avoids need for anhydrous conditions. nih.gov Use in solid-phase synthesis; reagent scavenging; resin-to-resin transfer reactions. nih.gov
Electrode Deposition Gold (QCM chips, SPR sensors) Covalent attachment via linkers (e.g., aniline) Rapid surface modification; creates high-density functional layers. google.com Development of electrochemical sensors; oriented immobilization of biomolecules. google.com

Applications in Continuous Flow Chemistry

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability.

The synthesis of boronic acids is a prime candidate for flow chemistry. Organolithium chemistry, often required for the borylation of aryl halides, can be difficult to scale in batch reactors due to exothermic reactions and the handling of pyrophoric reagents. A continuous flow setup allows for precise temperature control and rapid mixing, enabling the synthesis of boronic acids on a multigram scale with reaction times of less than a second. nih.gov This methodology could be directly applied to the large-scale production of this compound from its corresponding bromo-pyridine precursor.

Furthermore, this compound can be used as a reagent in continuous flow Suzuki-Miyaura cross-coupling reactions. Flow reactors, particularly packed-bed reactors containing an immobilized palladium catalyst, allow for the continuous production of coupled products. This approach minimizes catalyst leaching, simplifies product purification, and allows for sustained, automated production runs. The development of telescoped flow processes, where multiple synthetic steps are connected in sequence, represents a powerful application for producing complex molecules derived from this boronic acid.

Table 2: Illustrative Example of Boronic Acid Synthesis in Continuous Flow

Parameter Value Reference
Methodology Halogen/Lithium Exchange and Borylation nih.gov
Reactor Setup T-pieces and PFA tubing nih.gov
Reaction Time < 1 second nih.gov
Typical Throughput ~60 g/hour nih.gov
Key Advantage Enables safe handling of organolithium chemistry at scale, eliminating need for cryogenic batch reactors. nih.gov

Functionalization and Derivatization Strategies for 2 Dimethylamino Pyridin 3 Ylboronic Acid

Post-Coupling Functionalization of Derived Scaffolds

A primary application of 2-(dimethylamino)pyridin-3-ylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, typically yielding 2-(dimethylamino)-3-arylpyridine scaffolds. nih.govacs.org A powerful strategy involves designing the initial boronic acid with functional groups that can be transformed after the coupling reaction. This approach allows for the late-stage diversification of molecular structures.

Research has demonstrated the synthesis of pyridylboronic acids bearing substituents like chloro, bromo, and methoxy (B1213986) groups, which are stable during the Suzuki coupling but can be readily modified in subsequent steps. audreyli.com For instance, a scaffold derived from a halogen-substituted version of the parent compound could undergo a second, distinct cross-coupling reaction. A methoxy group can be converted to a hydroxyl group, which then serves as a handle for etherification, esterification, or other transformations. audreyli.com This methodology provides access to a wide range of novel heteroarylpyridine derivatives. audreyli.com

The table below illustrates potential post-coupling functionalization pathways on a generalized 3-aryl-2-(dimethylamino)pyridine scaffold, assuming the initial boronic acid was appropriately substituted.

Initial Substituent (on Pyridine (B92270) Ring)Post-Coupling ReactionResulting Functionality
-Br or -ClSuzuki, Sonogashira, Buchwald-Hartwig, etc.Biaryl, alkyne, amine, etc.
-OCH₃Demethylation (e.g., with BBr₃)-OH
-OHEtherification, Esterification-OR, -OC(O)R

Chemical Modification of the Dimethylamino Moiety

The dimethylamino group at the C2 position is not merely a passive substituent; it is an active site for chemical modification, influencing the electronic properties of the pyridine ring and offering a handle for further derivatization.

N-Demethylation: The dimethylamino group can be demethylated to a monomethylamino or an unsubstituted amino group. A known method for N-demethylation involves the use of chloroformates, such as 2,2,2-trichloroethyl chloroformate, which can effectively remove a methyl group from a tertiary amine. researchgate.net This transformation would be valuable for modulating the basicity and hydrogen-bonding capabilities of the resulting molecule.

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides. While specific examples for this compound are not prevalent, general methods using oxidants like m-CPBA or H₂O₂ could potentially convert the dimethylamino group to a dimethylamine (B145610) oxide moiety. This would significantly alter the electronic and solubility properties of the molecule.

N-Alkylation/Quaternization: The exocyclic nitrogen of the dimethylamino group can act as a nucleophile. Alkylation of 4-(dimethylamino)pyridine (DMAP) has been shown to occur at the pyridine ring nitrogen due to resonance stabilization. valpo.edu However, in systems where the endocyclic nitrogen is less accessible or electronically deactivated, alkylation at the exocyclic dimethylamino group to form a quaternary ammonium (B1175870) salt is a possibility. For example, the reaction of DMAP with alkyl bromides can lead to the formation of pyridinium (B92312) onium salts, demonstrating the reactivity of the system towards alkylating agents. mdpi.com

The table below summarizes key modifications of the dimethylamino group.

Reaction TypeReagent ExampleProduct Moiety
N-Demethylation2,2,2-Trichloroethyl chloroformate-NHCH₃ or -NH₂
N-AlkylationAlkyl Halide (e.g., CH₃I)-N⁺(CH₃)₃
ProtonationAcid (e.g., HCl)-N⁺H(CH₃)₂

Regioselective Functionalization of the Pyridine Ring System

Introducing additional substituents onto the pyridine ring of this compound requires precise control of regioselectivity. The inherent electronic properties of the substituted pyridine and the use of directing groups are key to achieving this.

Directed ortho Metalation (DoM): The dimethylamino group is a known directed metalation group (DMG), which can direct lithiation to the ortho position. wikipedia.orgorganic-chemistry.org In this molecule, the C3 position is already substituted with the boronic acid. However, the 2-dimethylamino group can direct functionalization to the C3 position, a strategy that is more relevant before the borylation step. uwindsor.ca Post-borylation, the most acidic protons are likely at C4 and C6. The pyridine nitrogen itself can direct functionalization, often to the C2 or C6 positions. nih.gov A comprehensive strategy known as the "DoM-boronation-Suzuki-Miyaura cross-coupling sequence" has been developed for pyridine derivatives, allowing for a one-pot synthesis of complex azabiaryls. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of pyridine rings, often catalyzed by transition metals like rhodium or palladium. nih.govnih.gov The regioselectivity of these reactions is dictated by the catalyst, ligands, and the existing substituents on the ring. For 2-aminopyridine (B139424) derivatives, C-H functionalization has been shown to occur regioselectively at the C3 and C5 positions. nih.gov Furthermore, extensive studies on the 4,5-regioselective functionalization of 2-chloropyridines highlight that precise control over reaction conditions and the choice of reagents can lead to the selective introduction of functional groups at specific positions, which is a strategy applicable to this scaffold. mdpi.com

The following table outlines potential regioselective functionalization outcomes on the pyridine ring.

PositionMethodDirecting Group Influence
C4Halogen-Metal Exchange (on 4-halo precursor)Governed by precursor synthesis
C5C-H FunctionalizationElectronic bias from existing groups
C6Directed Metalation / C-H FunctionalizationInfluence from pyridine nitrogen

Stability and Handling Considerations for 2 Dimethylamino Pyridin 3 Ylboronic Acid

Intrinsic Stability Challenges Associated with 2-Pyridyl Boronic Acids

Boronic acids featuring a pyridine (B92270) ring, known as pyridinylboronic acids, exhibit varying degrees of stability that are highly dependent on the position of the boronic acid group relative to the nitrogen atom in the pyridine ring. arkat-usa.org While 3-pyridinyl and 4-pyridyl boronic acids are generally stable compounds, those with the boronic acid moiety at the 2-position are notoriously unstable. arkat-usa.orgacs.org This instability primarily stems from a facile decomposition pathway known as protodeboronation. researchgate.neted.ac.uk

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is particularly rapid for 2-pyridyl boronic acids in aqueous or protic environments. researchgate.neted.ac.uk Studies have shown that 2-pyridyl boronic acids can undergo rapid protodeboronation, with half-lives as short as 25-50 seconds under neutral pH conditions at 70°C. acs.orged.ac.uknih.gov In stark contrast, 3- and 4-pyridyl boronic acids are significantly more robust, showing very slow decomposition under similar conditions. acs.orged.ac.uknih.gov

The mechanism for this enhanced reactivity in 2-pyridyl boronic acids is believed to involve the formation of a zwitterionic intermediate, which facilitates the fragmentation process. ed.ac.uk The proximity of the basic pyridine nitrogen to the boronic acid group is a key factor in this instability. This inherent lability poses significant challenges for their storage, handling, and use in chemical reactions, as decomposition can compete with the desired cross-coupling process, leading to reduced reaction efficiency and yields. ed.ac.uknih.gov

Table 1: Comparative Stability of Pyridyl Boronic Acid Isomers

Isomer Stability Characteristic Consequence
2-Pyridyl Boronic Acid Prone to rapid protodeboronation. researchgate.neted.ac.uk Difficult to store, handle, and use effectively in synthesis. nih.govsigmaaldrich.com
3-Pyridyl Boronic Acid Generally stable. arkat-usa.orgacs.org Can be used reliably in standard cross-coupling reactions.
4-Pyridyl Boronic Acid Generally stable. arkat-usa.orgacs.org Can be used reliably in standard cross-coupling reactions.

Strategies for Formation and Utility of Stabilized Boronic Acid Derivatives (e.g., Boronic Esters, MIDA Boronates)

To overcome the inherent instability of 2-pyridyl boronic acids, researchers have developed several strategies focused on creating stabilized derivatives. These derivatives mask the reactive boronic acid group, rendering the compound more robust for storage and handling, and can then release the active boronic acid in situ under specific reaction conditions. ed.ac.uksigmaaldrich.com

Boronic Esters: One common approach is the conversion of the boronic acid into a boronic ester. Esters formed with diols, such as pinacol (B44631), are frequently used. Another class, N-phenyldiethanolamine (PDEA) boronates, are stabilized through an intramolecular dative bond between the nitrogen of the ligand and the boron atom, making them stable enough for prolonged storage. researchgate.netnih.gov

N-Methyliminodiacetic Acid (MIDA) Boronates: A particularly successful strategy involves the use of N-methyliminodiacetic acid (MIDA) to form a stable, crystalline, and air-stable boronate ester. nih.govsigmaaldrich.com 2-Pyridyl MIDA boronate was identified as the first 2-pyridyl borane (B79455) derivative that is both stable in air and can be isolated in a chemically pure form. nih.govcapes.gov.br These MIDA boronates are generally unreactive under standard anhydrous cross-coupling conditions but can be slowly hydrolyzed under mild aqueous basic conditions to release the corresponding unstable boronic acid. sigmaaldrich.comnih.gov This "slow-release" approach ensures that the concentration of the unstable boronic acid remains low throughout the reaction, favoring the desired cross-coupling over decomposition. nih.govnih.gov The use of copper salts as additives has also been shown to promote challenging Suzuki-Miyaura couplings involving these stabilized reagents. sigmaaldrich.comnih.gov

Table 2: Overview of Stabilization Strategies for 2-Pyridyl Boronic Acids

Derivative Stabilizing Feature Key Advantages
Boronic Esters (e.g., Pinacol) Replaces reactive B(OH)₂ group with a less reactive B(OR)₂ group. Increased stability compared to the free acid. arkat-usa.org
PDEA Boronates Intramolecular N→B dative bond. researchgate.netnih.gov Air-stable and can be stored for extended periods. nih.gov
MIDA Boronates Trivalent N-methyliminodiacetic acid ligand forms a stable, crystalline solid. sigmaaldrich.com Bench-top stable, compatible with chromatography, and enables "slow-release" of the active boronic acid for efficient coupling. nih.govsigmaaldrich.comsigmaaldrich.com

Challenges in the Analytical Characterization of Pyridinylboronic Acids

The analytical characterization of pyridinylboronic acids, especially the unstable 2-isomers, presents several challenges that stem from their chemical properties. These difficulties can complicate reaction monitoring, purity assessment, and structural confirmation.

A primary issue is the tendency of boronic acids to undergo dehydration to form cyclic anhydride (B1165640) trimers called boroxines. rsc.org This equilibrium between the monomeric boronic acid and the boroxine (B1236090) trimer can lead to complex spectra in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, making interpretation difficult. orgsyn.org For example, the 1H NMR spectra of 3-pyridylboronic acid have been reported to be complicated in solvents like CDCl₃ and DMSO-d₆, potentially due to this equilibrium and hydration state. orgsyn.org

Furthermore, the inherent instability of 2-pyridyl boronic acids via protodeboronation means that the sample can degrade during analysis, particularly in chromatographic methods that use aqueous mobile phases. ed.ac.uknih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for boronic acids often require careful optimization of mobile phase composition, pH, and temperature to prevent on-column degradation or the formation of adducts that can complicate the chromatogram. rsc.orgwaters.com Some methods employ derivatization or specific conditions to avoid dehydration and other complicating side reactions during analysis. rsc.org Post-column derivatization with reagents like alizarin (B75676) has been developed for the selective detection of boronic acids in HPLC eluates. nih.gov These analytical hurdles necessitate the development of specialized protocols to ensure accurate and reproducible characterization of pyridinylboronic acids and their derivatives. waters.comwaters.com

Computational and Theoretical Investigations of 2 Dimethylamino Pyridin 3 Ylboronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. nih.govniscair.res.in By calculating the electron density, DFT methods can determine molecular geometries and a range of electronic properties that govern reactivity. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, provide reliable data on the energies and distributions of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govniscair.res.in

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. electrochemsci.org A smaller gap generally implies higher reactivity.

While specific DFT studies on 2-(dimethylamino)pyridin-3-ylboronic acid are not prevalent in the literature, extensive research on related structures like pyridine-3-ylboronic acid and other substituted pyridines allows for well-founded predictions. ambeed.comresearchgate.net For the parent compound, pyridin-3-ylboronic acid, the pyridine ring acts as an electron-withdrawing group, influencing the boronic acid moiety. The introduction of a dimethylamino group at the 2-position is expected to significantly alter the electronic landscape. The -N(CH₃)₂ group is a strong electron-donating group, which would increase the electron density of the pyridine ring, particularly at the ortho and para positions. This donation of electron density would raise the energy of the HOMO, making the molecule a better electron donor (nucleophile) compared to its unsubstituted counterpart.

Key quantum chemical parameters derived from DFT that help in predicting reactivity include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Global Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

The table below shows representative calculated electronic properties for related pyridine derivatives, illustrating the impact of substitution on reactivity descriptors.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Pyridine-6.7-0.46.3 researchgate.net
2,3-Pyridinedicarboxylic acid-7.218-3.1294.089 electrochemsci.org
2,5-Pyridinedicarboxylic acid-7.421-2.9364.485 electrochemsci.org
3-(2-arylamino-4-aminothiazol-5-oyl)pyridine-5.89-2.253.64 niscair.res.in

This table is illustrative and compiles data from different studies on related compounds to show general trends.

For this compound, the electron-donating dimethylamino group is expected to result in a higher HOMO energy and a smaller HOMO-LUMO gap compared to pyridine-3-ylboronic acid, suggesting enhanced reactivity.

Mechanistic Probing through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers. This is particularly valuable for reactions involving boronic acids, which are key substrates in fundamentally important transformations like the Suzuki-Miyaura cross-coupling.

While a specific mechanistic study for a reaction involving this compound is not available, computational studies on related systems provide a clear framework for how such an investigation would proceed. For example, the mechanism of catalysis by 4-(dimethylamino)pyridine (DMAP), a structurally related compound, has been studied theoretically. These studies confirm that the reaction proceeds via a nucleophilic catalysis pathway, which is energetically more favorable than a base-catalyzed route.

In the context of a Suzuki-Miyaura coupling, DFT calculations would be used to model the key steps of the catalytic cycle:

Oxidative Addition: The addition of an aryl halide to the palladium(0) catalyst.

Transmetalation: The transfer of the pyridinyl group from the boron atom to the palladium center. This is the step where the structure of the boronic acid is most critical. Computational models can explore the role of the base, the nature of the boronate species (boronic acid vs. boronate ester vs. trifluoroborate salt), and the influence of the dimethylamino substituent on the reaction barrier.

Reductive Elimination: The final step, where the coupled product is formed, and the palladium(0) catalyst is regenerated.

Computational studies on boronic acid inhibitors of enzymes also highlight the power of these methods. nih.govsemanticscholar.org Such studies model the covalent interaction between the boron atom and active site residues, like serine, providing insights into binding affinities and inhibitory mechanisms. nih.gov This approach could be used to explore potential biological activities of this compound by modeling its interaction with various enzymatic targets.

Computational Prediction of Selectivity and Reactivity Trends

A significant advantage of computational chemistry is its ability to predict trends in reactivity and selectivity across a series of related compounds, guiding experimental efforts. researchgate.net By calculating properties such as atomic charges, frontier orbital densities, and electrostatic potential maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack.

For this compound, computational models can predict:

Regioselectivity: In reactions where multiple sites on the pyridine ring could potentially react, DFT can determine the most favorable pathway. The electron-donating dimethylamino group at position 2 and the boronic acid at position 3 create a specific electronic distribution that will dictate the outcome of, for example, electrophilic aromatic substitution reactions.

Stereoselectivity: For reactions involving the creation of chiral centers, computational modeling can predict which stereoisomer is likely to be favored by calculating the energies of the diastereomeric transition states.

Reactivity Comparison: By calculating reaction barriers for a series of related substrates, a reactivity trend can be established. For example, one could computationally compare the transmetalation rates for pyridin-3-ylboronic acid, 2-aminopyridin-3-ylboronic acid, and this compound to understand the electronic effect of the amino substituent.

Studies on pyridine dicarboxylic acids have shown a direct correlation between calculated quantum chemical parameters and experimentally observed properties, such as corrosion inhibition efficiency. electrochemsci.org For example, a higher HOMO energy and lower energy gap were correlated with better performance. electrochemsci.org Similarly, computational analysis of various substituted pyridines has been used to predict their nucleophilicity, a key parameter in their application as organocatalysts. These studies provide a strong basis for predicting the reactivity of this compound in various chemical contexts.

Conformational Analysis of this compound

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its reactivity and ability to interact with other molecules. Conformational analysis through computational methods involves mapping the potential energy of a molecule as a function of the rotation around its single bonds.

For this compound, the key rotatable bonds that define its conformational space are:

The C(3)-B bond connecting the pyridine ring to the boronic acid group.

The C(2)-N bond connecting the pyridine ring to the dimethylamino group.

The B-O bonds within the boronic acid moiety.

Computational modeling, using methods like DFT, can be employed to perform a systematic search of the conformational space to identify low-energy minima and the transition states that separate them. ambeed.com For the parent pyridin-3-ylboronic acid, calculations have determined the most stable conformations. ambeed.com The introduction of the bulky dimethylamino group at the adjacent C(2) position would introduce significant steric interactions that would influence the preferred orientation of the boronic acid group.

The analysis would likely reveal a preference for a conformation where the B(OH)₂ group is oriented to minimize steric clash with the dimethylamino group. Furthermore, intramolecular hydrogen bonding between a hydrogen of the dimethylamino group and an oxygen of the boronic acid, or between the pyridine nitrogen and a hydroxyl proton of the boronic acid, could play a role in stabilizing certain conformers. Understanding the dominant low-energy conformations is crucial, as it dictates the effective shape of the molecule in solution and can influence its participation in reactions like the Suzuki coupling, where the presentation of the boronic acid to the metal center is critical.

Applications of 2 Dimethylamino Pyridin 3 Ylboronic Acid in the Synthesis of Diverse Chemical Structures

Synthesis of Biaryl and Heterobiaryl Compounds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heterobiaryl motifs. nih.govnih.gov These structural units are central to many biologically active molecules and advanced materials. nih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide.

While the Suzuki-Miyaura reaction is highly versatile, the use of 2-pyridyl boronic acids presents unique challenges. researchgate.net These reagents are often unstable and can be difficult to handle, which can complicate their application in synthesis. nih.gov To overcome this instability, several strategies have been developed, including the use of more stable boronic acid surrogates. These include N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates, which offer enhanced stability and allow for a controlled, slow release of the reactive boronic acid under the coupling conditions. researchgate.netnih.gov

Although specific examples detailing the use of 2-(dimethylamino)pyridin-3-ylboronic acid in Suzuki-Miyaura reactions are not extensively documented in publicly available literature, the general methodology for coupling 2-substituted pyridine (B92270) boronic acids is well-established. The reaction involves a palladium catalyst, a suitable base, and a solvent to couple the pyridine boronic acid with various aryl or heteroaryl halides. The dimethylamino group at the 2-position of the pyridine ring can influence the electronic properties and reactivity of the boronic acid in these transformations.

Below is a table representing typical Suzuki-Miyaura coupling reactions involving various aryl boronic acids and aryl halides to illustrate the general approach for biaryl synthesis.

Aryl Boronic AcidAryl HalideCatalyst / BaseProductYield (%)
Phenylboronic acid1-Bromo-4-nitrobenzenePd(OH)₂ / K₃PO₄4-Nitrobiphenyl92
4-Methoxyphenylboronic acid1-Bromo-4-fluorobenzenePd(OH)₂ / K₃PO₄4-Fluoro-4'-methoxybiphenyl86
3-Fluorophenylboronic acid1-Bromo-3-methoxybenzenePd(OH)₂ / K₃PO₄3-Fluoro-3'-methoxybiphenyl84
2-Methoxyphenylboronic acid2-Bromo-6-fluoronitrobenzenePd(dppf)Cl₂ / K₂CO₃2-Fluoro-2'-methoxy-3-nitrobiphenyl78

This table showcases representative Suzuki-Miyaura reactions for the synthesis of biaryl compounds, illustrating the general conditions and outcomes of the methodology. nih.gov

Construction of Complex Heterocyclic Scaffolds

Beyond the formation of simple biaryls, this compound serves as a key starting material for assembling more complex heterocyclic scaffolds. These intricate structures are often the core of pharmacologically active agents, particularly kinase inhibitors, which are a critical class of drugs used in oncology and for treating other human disorders. ed.ac.uknih.gov

The synthesis of these complex molecules frequently involves multi-step sequences where the pyridine boronic acid is incorporated into a larger framework through cross-coupling reactions. For instance, pyridine-containing building blocks are fundamental to the structure of many potent kinase inhibitors. nih.gov The synthetic strategies often rely on coupling a pyridine derivative with other heterocyclic systems, such as pyrimidines, pyrazoles, or quinolines, to generate the final polycyclic structure. nih.govmdpi.com

For example, novel dual CLK/ROCK kinase inhibitors with a 3H-pyrazolo[4,3-f]quinoline core have been synthesized using boronic acid-containing precursors in multicomponent reactions. mdpi.com While these specific examples may use different boronic acids, they highlight a general strategy where the boronic acid functionality is crucial for building the complex heterocyclic system. The this compound fragment can be envisioned as a valuable component in similar synthetic routes, contributing both to the final structure and its potential biological activity.

The table below presents examples of complex heterocyclic scaffolds that are synthesized using methods where pyridine-based boronic acids are applicable building blocks.

Target ScaffoldSynthetic StrategyKey PrecursorsBiological Target
Pyridylpyrimidinylaminophenyl AmidesAmide coupling following Suzuki couplingPyridyl-pyrimidine amine, various carboxylic acidsc-Src Kinase
Pyrimidine-based DiaminesMulti-step synthesis involving SNAr reactions2,4,6-trichloropyrimidine, 3-Amino-5-methylpyrazoleAurora A Kinase
3H-Pyrazolo[4,3-f]quinolinesPovarov/Doebner-type multicomponent reactionsArylboronic acids, anilines, aldehydesCLK/ROCK Kinases

This table illustrates the role of advanced synthetic strategies in constructing complex, biologically active heterocyclic systems where pyridine-containing boronic acids are valuable intermediates. nih.govnih.govmdpi.com

Preparation of Functional Materials and Dyes

The unique electronic properties of substituted pyridine rings make them attractive components in the design of functional organic materials and dyes. The incorporation of a dimethylamino group, a strong electron-donating group, can significantly influence the photophysical properties of a molecule, such as its absorption and emission spectra.

While direct applications of this compound in the synthesis of dyes and functional materials are not widely reported, the synthesis of fluorophores from related building blocks provides a proof of concept. For instance, a red-emitting fluorophore with a xanthene-like structure has been synthesized from 3-(N,N'-dimethylamino)phenylboronic acid. mdpi.com The reaction involves the treatment of the boronic acid with formaldehyde, leading to a cyclized and oxidized product with fluorescent properties. This suggests that this compound could potentially be used in similar synthetic approaches to create novel heterocyclic dyes and fluorescent probes, where the pyridine nitrogen would further modulate the electronic and photophysical characteristics of the final material. However, specific research to validate this potential application has not been identified in the surveyed literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(dimethylamino)pyridin-3-ylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where the dimethylamino-substituted pyridine ring is functionalized with a boronic acid group. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in anhydrous solvents (THF or dioxane) .
  • Temperature control (60–80°C) to balance reaction rate and decomposition risks.
  • Post-synthesis purification via column chromatography or recrystallization from ethanol/water mixtures to remove Pd residues .
    • Critical Consideration : Optimizing ligand-to-palladium ratios minimizes side reactions (e.g., homocoupling), which are common in boronic acid syntheses .

Q. How is this compound characterized analytically, and what spectral markers confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ ~3.0 ppm (¹H) and δ ~40 ppm (¹³C). The pyridin-3-ylboronic acid moiety shows aromatic protons at δ 7.5–8.5 ppm .
  • IR Spectroscopy : B-O stretching vibrations at ~1340 cm⁻¹ and N-CH₃ bending at ~1450 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 180.1 [M+H]⁺ confirms the molecular formula C₇H₁₁BN₂O₂ .

Q. What are the primary applications of this compound in cross-coupling reactions?

  • Methodological Answer : It serves as a key building block in:

  • Drug Discovery : Coupling with aryl halides to synthesize pyridine-containing pharmacophores (e.g., kinase inhibitors) .
  • Materials Science : Functionalizing polymers via boronate ester linkages for stimuli-responsive materials .
    • Reactivity Note : The electron-donating dimethylamino group enhances nucleophilicity, improving coupling efficiency with electron-deficient partners .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence catalytic efficiency in Suzuki-Miyaura reactions?

  • Methodological Answer :

  • Electronic Effects : The -N(CH₃)₂ group increases electron density on the pyridine ring, accelerating oxidative addition with Pd(0) but potentially slowing transmetallation with electron-rich boronic acids .
  • Steric Effects : The substituent’s position at C2 creates steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
    • Data Contradiction : Some studies report reduced yields with electron-rich aryl halides due to competing protodeboronation, necessitating pH-controlled conditions (pH 7–9) .

Q. What strategies stabilize this compound against protodeboronation in aqueous media?

  • Methodological Answer :

  • pH Buffering : Maintain reaction pH 7–9 using phosphate or bicarbonate buffers to suppress acid-catalyzed degradation .
  • Coordination Additives : Additives like 1,4-dioxane or ethylene glycol stabilize boronic acid via hydrogen bonding .
  • Anhydrous Conditions : Use aprotic solvents (e.g., DMF) for moisture-sensitive applications .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in kinase inhibition assays (e.g., EGFR vs. HER2) often arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or incubation time .
  • Compound Purity : HPLC purity thresholds (>98%) reduce off-target effects .
  • Structural Confirmation : Ensure derivatives are characterized via X-ray crystallography to rule out regioisomeric impurities .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., Fukui indices for electrophilic attack) .
  • Molecular Dynamics : Simulate solvent effects on boronic acid stability and aggregation .
    • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Tables for Key Comparisons

Property This compound Pyridine-3-boronic Acid 5-Bromo-pyridin-2-boronic Acid
Reactivity in Coupling High (electron-donating -N(CH₃)₂)ModerateLow (electron-withdrawing Br)
Solubility (H₂O) 12 mg/mL (pH 7)8 mg/mL5 mg/mL
Thermal Stability Decomposes at 180°CStable to 200°CStable to 220°C
Protodeboronation Risk Moderate (pH-dependent)HighLow
Data synthesized from .

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